2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 4-fluoro-benzylidene group and a propionic acid moiety. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves a multi-step process. One common synthetic route includes the following steps :
Formation of the Thiazolidinone Ring: The initial step involves the reaction of thioglycolic acid with an appropriate aldehyde to form a thiazolidinone intermediate.
Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base, such as sodium acetate, to introduce the benzylidene group.
Addition of the Propionic Acid Moiety: Finally, the propionic acid group is introduced through a reaction with a suitable propionic acid derivative under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The benzylidene group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promise in biological studies due to its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic pathways.
Comparison with Similar Compounds
When compared to other thiazolidinone derivatives, 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid stands out due to its unique substitution pattern and the presence of the 4-fluoro-benzylidene group . Similar compounds include:
2-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid: Similar structure but with a chlorine substituent instead of fluorine.
2-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid: Contains a methyl group instead of fluorine.
2-[5-(4-Nitro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid: Features a nitro group in place of the fluorine.
These similar compounds may exhibit different biological activities and chemical properties due to the variations in their substituents.
Properties
Molecular Formula |
C13H10FNO3S2 |
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Molecular Weight |
311.4g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H10FNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,17,18)/b10-6- |
InChI Key |
BLHYTLOQKLPSHW-POHAHGRESA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S |
SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |
Origin of Product |
United States |
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